Product packaging for 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole(Cat. No.:CAS No. 967-72-6)

2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B13403466
CAS No.: 967-72-6
M. Wt: 272.3 g/mol
InChI Key: PFFNHKOLVBEBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Chemical Science

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of functional organic materials and biologically active compounds. Its significance stems from several key characteristics:

Electronic Properties: The 1,3,4-oxadiazole nucleus is electron-deficient in nature. This property is crucial for its application in organic electronics, particularly as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs).

Thermal and Chemical Stability: Compounds incorporating the 1,3,4-oxadiazole ring often exhibit high thermal stability and resistance to chemical degradation, which are desirable attributes for materials used in electronic devices.

Photophysical Properties: When substituted with appropriate chromophoric groups, 1,3,4-oxadiazole derivatives can exhibit strong fluorescence, making them valuable as emitters in OLEDs and as fluorescent probes. While the oxadiazole ring itself is not emissive, its combination with aromatic substituents like phenyl rings leads to compounds with significant luminescent properties. wordpress.com

Biological Activity: The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives displaying a broad spectrum of pharmacological activities.

These inherent properties have fueled extensive research into the synthesis and application of novel 1,3,4-oxadiazole derivatives.

Contextualization of Naphthyl and Phenyl Substituents within the 1,3,4-Oxadiazole Framework

The properties of the 1,3,4-oxadiazole core are significantly modulated by the nature of the substituents at the 2- and 5-positions. In the case of 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole, the presence of both a naphthyl and a phenyl group is of particular importance:

Extended Conjugation: The attachment of the aromatic naphthyl and phenyl rings to the oxadiazole core creates an extended π-conjugated system. This extensive conjugation is a key factor in determining the molecule's electronic and photophysical properties, such as its absorption and emission wavelengths.

Modulation of Electronic Properties: The electron-donating or -withdrawing nature of the substituents can fine-tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). The naphthyl group, being a larger aromatic system than the phenyl group, can have a more pronounced effect on the electronic structure.

The interplay between the electron-deficient oxadiazole core and the electron-rich aromatic substituents is a central theme in the investigation of this class of compounds.

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigating this compound are multifaceted and are largely driven by its potential applications in materials science. Key areas of investigation include:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to produce the compound with high purity. Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm its molecular structure.

Photophysical Properties: A major focus is the detailed study of its absorption and emission properties. This includes determining the absorption and fluorescence spectra, quantum yields, and fluorescence lifetimes. Understanding these properties is crucial for assessing its suitability for applications in OLEDs and other photonic devices.

Electrochemical Properties: Investigating the electrochemical behavior of the compound, typically through techniques like cyclic voltammetry, is vital to determine its HOMO and LUMO energy levels. These parameters are critical for designing efficient charge-transporting layers in electronic devices.

Thermal Stability: Assessing the thermal stability of the compound through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is necessary to ensure its robustness for device fabrication and long-term operational stability.

Structure-Property Relationships: A broader objective is to establish clear relationships between the molecular structure of this compound and its observed properties. This includes comparing its properties to those of related isomers and derivatives to understand the impact of specific structural modifications.

The pursuit of these objectives aims to provide a comprehensive understanding of this compound, paving the way for its potential utilization in advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O B13403466 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole CAS No. 967-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

967-72-6

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-2-yl-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H12N2O/c1-2-7-14(8-3-1)17-19-20-18(21-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

InChI Key

PFFNHKOLVBEBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole Derivatives

Classical and Contemporary Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation

The formation of the 1,3,4-oxadiazole ring is the cornerstone of synthesizing these derivatives. Various classical and modern cyclization strategies have been developed to achieve this, starting from readily available precursors.

Condensation Reactions Involving Hydrazides and Carboxylic Acid Derivatives

One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acylhydrazide with a carboxylic acid derivative, followed by cyclodehydration. nih.gov In a typical procedure, an acylhydrazide is reacted with an aroyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent to yield the desired 1,3,4-oxadiazole. nih.gov A variety of dehydrating agents can be employed, with phosphoryl chloride (POCl₃) being a common choice. nih.gov Other reagents such as thionyl chloride (SOCl₂), triflic anhydride, and phosphorus pentaoxide are also utilized. nih.govmdpi.com One-pot syntheses have been developed where a carboxylic acid and an acylhydrazide are reacted directly in the presence of a dehydrating agent like POCl₃. nih.gov

For the specific synthesis of 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole, this would involve the reaction of 2-naphthohydrazide (B185666) with benzoyl chloride (or benzoic acid) or benzohydrazide (B10538) with 2-naphthoyl chloride (or 2-naphthoic acid).

Table 1: Reagents for Condensation and Cyclodehydration

Acylhydrazide Precursor Carboxylic Acid Derivative Dehydrating Agent Reference
Aroyl/Acyl Hydrazides Aroyl/Acyl Chlorides Phosphoryl Chloride (POCl₃) nih.gov
Aroyl/Acyl Hydrazides Carboxylic Acids Phosphoryl Chloride (POCl₃) nih.gov
N,N'-Diacylhydrazines - Thionyl Chloride (SOCl₂) nih.gov
N,N'-Diacylhydrazines - Triflic Anhydride nih.gov

Cyclization of Acylthiosemicarbazides

The oxidative cyclization of acylthiosemicarbazides provides an efficient route to 2-amino- or 2-acylamino-1,3,4-oxadiazole derivatives. This method involves the intramolecular cyclization with the removal of a sulfur atom. Various oxidizing agents can facilitate this transformation. For instance, iodine in the presence of a base like sodium hydroxide (B78521) is a common reagent system for this cyclodesulfurization. nih.govnih.gov Another effective and safe oxidizing agent for this purpose is 1,3-dibromo-5,5-dimethylhydantoin, which is particularly advantageous for large-scale synthesis due to its low cost and safety profile. nih.govjchemrev.com Other reagents, such as mercuric salts and lead oxide, have also been used historically. nih.gov More recently, uronium coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) have been shown to selectively activate the sulfur atom for cyclization. nih.gov

Table 2: Oxidizing Agents for Acylthiosemicarbazide Cyclization

Oxidizing Agent Base/Additive Substrate Product Type Reference
Iodine (I₂) Sodium Hydroxide (NaOH) Acylthiosemicarbazide 2-Amino/Acylamino-1,3,4-oxadiazole nih.govnih.gov
1,3-Dibromo-5,5-dimethylhydantoin - Acylthiosemicarbazide 5-Aryl-2-amino-1,3,4-oxadiazole nih.govjchemrev.com
Potassium Iodate (KIO₃) Water 1,4-Diacylthiosemicarbazide 2-Acylamino-1,3,4-oxadiazole nih.gov

Ring Closure Reactions of Acylhydrazides with Carbon Disulphide

The reaction of acylhydrazides with carbon disulphide (CS₂) in a basic medium, such as alcoholic potassium hydroxide, is a primary route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govjchemrev.comjchemrev.com The initial reaction forms a potassium dithiocarbazinate salt. Subsequent acidification of this intermediate with an acid like hydrochloric acid prompts intramolecular cyclization and dehydration to yield the target oxadiazole-2-thiol. nih.govderpharmachemica.com These compounds exist in a tautomeric equilibrium with their thione form. nih.govjchemrev.com This method is robust and has been used to prepare a wide array of 5-aryl and 5-alkyl-1,3,4-oxadiazole-2-thiols. nih.govjchemrev.com For instance, 5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole-2-thiol has been synthesized using this approach starting from 2-(naphthalen-2-yloxy)acetohydrazide. derpharmachemica.com

Cyclization of Schiff Bases for Oxadiazole Formation

The oxidative cyclization of N-acylhydrazones, also known as Schiff bases, is a versatile and widely employed method for preparing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov These precursors are typically synthesized by condensing an acylhydrazide with an aldehyde. A variety of oxidants can be used to effect the cyclization. Chloramine-T has been reported as an effective reagent for this transformation, both under conventional heating and microwave irradiation. nih.govjchemrev.com Molecular iodine, often in the presence of a base like potassium carbonate or in a solvent system like DMSO, is another common choice for this oxidative C-O bond formation. organic-chemistry.orgnih.govresearchgate.net Other systems, such as yellow mercuric oxide with iodine, have also been successfully used. nih.gov This method allows for the synthesis of both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Palladium-Catalyzed Coupling Strategies for Oxadiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of heterocyclic compounds, including 1,3,4-oxadiazoles. These methods allow for the introduction of various substituents onto the pre-formed oxadiazole ring, offering a versatile approach to novel derivatives.

Direct C-H arylation at the C5 position of the 1,3,4-oxadiazole ring has been achieved using palladium catalysts. researchgate.net For instance, coupling with challenging aryl chlorides can be promoted by specifically designed electron-rich ferrocenyl diphosphane (B1201432) ligands. researchgate.net This strategy tolerates a range of electron-donating and electron-withdrawing groups on the aryl halide. researchgate.net

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to synthesize 2-alkynyl-1,3,4-oxadiazoles. thieme-connect.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base. thieme-connect.com The starting materials for this functionalization are 2-halo-1,3,4-oxadiazoles, with 2-bromo derivatives showing better reactivity than 2-chloro derivatives. thieme-connect.com

The Suzuki cross-coupling reaction is another prominent palladium-catalyzed method used for functionalizing the 1,3,4-oxadiazole scaffold. nih.gov This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide. For example, bromo-substituted phenyl-1,3,4-oxadiazoles can be coupled with boronic acid pinacol (B44631) esters in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as sodium carbonate to yield more complex, coupled structures. nih.gov

Table 3: Palladium-Catalyzed Reactions for Oxadiazole Functionalization

Coupling Reaction Oxadiazole Substrate Coupling Partner Catalyst System (Example) Reference
Direct C-H Arylation 1,3,4-Oxadiazole Aryl Halides Pd(OAc)₂ / Ferrocenyl Diphosphane Ligand researchgate.net
Sonogashira Coupling 2-Bromo-1,3,4-oxadiazole Terminal Alkynes Pd(PPh₃)₄ / CuI thieme-connect.com

Visible-Light-Promoted Cyclization Methodologies for 2,5-Disubstituted 1,3,4-Oxadiazoles

In recent years, visible-light photoredox catalysis has emerged as a powerful and green strategy for organic synthesis. This approach has been successfully applied to the formation of 2,5-disubstituted 1,3,4-oxadiazoles under mild reaction conditions.

One such method involves the catalyst-free, visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents. nih.govacs.org This reaction proceeds efficiently and provides access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. nih.govacs.org The use of commercially available aldehydes without preactivation makes this a highly practical alternative to traditional methods. nih.govacs.org A similar strategy utilizes α-oxocarboxylic acids and hypervalent iodine(III) reagents under photoredox catalysis. nih.govacs.org

Another innovative approach is a one-pot, three-component synthesis that uses a photocatalyst. This method involves the visible-light-mediated coupling of isothiocyanates with hydrazines, followed by an intramolecular cyclization with an alkyl halide to form the 1,3,4-oxadiazole ring. bohrium.comresearchgate.net This process is efficient for a wide range of substrates and produces moderate to good yields. bohrium.comresearchgate.net Furthermore, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved through a visible-light-mediated decarboxylation–cyclization of hydrazides and diketones, often using an organic dye like eosin (B541160) Y as the photocatalyst. lookchem.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Phosphoryl chloride
Thionyl chloride
Triflic anhydride
Phosphorus pentaoxide
2-Naphthohydrazide
Benzoyl chloride
Benzoic acid
Benzohydrazide
2-Naphthoyl chloride
2-Naphthoic acid
Acylthiosemicarbazide
Iodine
Sodium hydroxide
1,3-Dibromo-5,5-dimethylhydantoin
Mercuric salts
Lead oxide
O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
Carbon disulphide
Potassium hydroxide
Hydrochloric acid
5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole-2-thiol
2-(naphthalen-2-yloxy)acetohydrazide
N-acylhydrazones (Schiff bases)
Chloramine-T
Potassium carbonate
Dimethyl sulfoxide (B87167) (DMSO)
Mercuric oxide
Palladium
Ferrocenyl diphosphane
Copper(I) iodide
Sodium carbonate
Pd(dppf)Cl₂
Hypervalent iodine(III) reagents
α-Oxocarboxylic acids
Isothiocyanates

Ugi-Tetrazole and Huisgen Reaction Pathways in Oxadiazole Synthesis

A powerful and convergent approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including derivatives of this compound, involves a combination of the Ugi-tetrazole reaction and the Huisgen 1,3,4-oxadiazole synthesis. nih.govresearchgate.netnih.govrug.nlacs.org This metal-free, multicomponent reaction (MCR) based protocol offers a streamlined and functional group tolerant route to the desired oxadiazole core. nih.govnih.govrug.nl

The sequence commences with the Ugi-tetrazole reaction, a one-pot synthesis that brings together an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) to form a 1,5-disubstituted tetrazole intermediate. nih.govrug.nl For the synthesis of a precursor to this compound, this would typically involve the reaction of an appropriate amine, benzaldehyde, an isocyanide, and an azide.

Following the formation of the tetrazole, the subsequent step is the Huisgen reaction. This involves the thermal or acid-catalyzed rearrangement of the 5-substituted 1H-tetrazole with an acylating agent, such as an acid chloride or anhydride, to yield the 1,3,4-oxadiazole ring. nih.govacs.org Specifically, the tetrazole intermediate would be reacted with 2-naphthoyl chloride to introduce the naphthyl moiety and facilitate the cyclization to the final this compound derivative. This method is noted for its efficiency and the ability to cleanly produce 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

The optimized conditions for the Huisgen reaction aspect of this pathway have been identified as reacting 1.0 equivalent of the 5-substituted-1H-tetrazole with 1.5 equivalents of the acyl chloride in pyridine (B92270) at 120 °C for 8 hours. acs.org

Functionalization and Derivatization Approaches for Tailored Molecular Architectures

The functionalization of the this compound scaffold is crucial for fine-tuning its chemical and physical properties for various applications. This is often achieved through the introduction of electron-donating or electron-withdrawing groups onto the phenyl or naphthyl rings, or through modifications after the oxadiazole ring has been formed.

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic nature of the substituents on the aromatic rings of this compound can significantly influence the molecule's properties. The synthesis of derivatives bearing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the systematic modulation of these characteristics.

The introduction of these groups is typically accomplished by starting with appropriately substituted precursors. For instance, to synthesize a derivative with an electron-donating methoxy (B1213986) group on the phenyl ring, 4-methoxybenzaldehyde (B44291) could be used as a starting material in a traditional synthesis route involving the cyclization of a diacylhydrazine intermediate. ijpcbs.com It has been observed that carboxylic acids possessing electron-donating groups react efficiently to produce the corresponding amide intermediates in excellent yields. nih.gov

Conversely, to introduce an electron-withdrawing nitro group, a precursor such as 4-nitrobenzoic acid or 4-nitrobenzoyl chloride would be employed. mdpi.com Research has indicated that acids with electron-withdrawing groups at the para position tend to react more sluggishly. nih.gov

The following table summarizes the synthesis of 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole derivatives, which provides a parallel for the types of substituted phenyl groups that can be incorporated.

CompoundR (Substituent on Phenyl Ring)
6a H
6b 4-Cl
6c 4-Br
6d 4-OCH₃
6e 4-NO₂
6f 2-Cl
Data sourced from a study on the synthesis of related oxadiazole derivatives. ijpcbs.com

Post-Cyclization Modifications and Substituent Effects on Reactivity

Modifications to the this compound structure can also be performed after the formation of the central oxadiazole ring. These post-cyclization modifications open up avenues for further diversification of the molecular architecture.

A notable example of a post-cyclization modification is the selective reduction of a nitro group to an amino group. mdpi.com For a 2-(2-naphthyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivative, the nitro group can be reduced to a primary amine using reagents such as sodium borohydride (B1222165) and tin(II) chloride dihydrate. mdpi.com This transformation is valuable as it introduces a reactive amino group that can be used for subsequent derivatization, such as diazotization and coupling reactions to form azo dyes. mdpi.com

Substituents can also exert a significant electronic effect on the reactivity and spectral properties of the molecule. For instance, the electronegativity of substituents on a phenacyl bromide derivative used in the synthesis of related oxadiazole-based thioethers was found to influence the chemical shift of protons in the ¹H NMR spectrum. derpharmachemica.com An increase in the electronegativity of the substituent led to a downfield shift of the signals for the ortho and meta protons of the phenyl ring. derpharmachemica.com This highlights how substituents can modulate the electronic environment of the entire molecule.

The table below illustrates the effect of different substituents on the chemical shift of ortho and meta protons in a series of 1-(substituted)-2-({5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone derivatives.

CompoundRδ (ppm) ortho protonsδ (ppm) meta protons
5a CH₃8.017.62
5d NO₂8.368.25
This data demonstrates the electronic influence of substituents on the aromatic system. derpharmachemica.com

Advanced Spectroscopic and Structural Elucidation of 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

For a related compound, 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole, the ¹H NMR spectrum in CD₃OD shows the naphthyl protons in the aromatic region (δ 7.58-8.60 ppm). nih.gov The protons of the phenyl group in the target compound are also expected to appear in the typical aromatic region, generally between δ 7.0 and 8.5 ppm. The protons on the naphthyl group would likely appear as a complex multiplet system due to spin-spin coupling.

In ¹³C NMR spectroscopy of 2,5-disubstituted 1,3,4-oxadiazoles, the carbon atoms of the oxadiazole ring (C2 and C5) are typically observed at approximately 163-167 ppm. nih.gov For the target molecule, the phenyl and naphthyl carbons would produce a series of signals in the aromatic region of the spectrum, typically between δ 120 and 140 ppm. The specific chemical shifts would be influenced by the electronic effects of the oxadiazole ring and the neighboring aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Naphthyl)-5-phenyl-1,3,4-Oxadiazole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.4 - 8.2125 - 135
Naphthyl-H7.5 - 8.6124 - 136
Oxadiazole-C-163 - 167

Note: The data in this table is predicted based on general values for similar structures and is for illustrative purposes.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative typically displays several characteristic absorption bands.

For the analogous compound, 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, the gas-phase IR spectrum is available. nist.gov The spectrum of the 2-naphthyl isomer is expected to be very similar. Key vibrational modes include C-H stretching from the aromatic rings, C=N and C=C stretching within the aromatic and oxadiazole rings, and C-O-C stretching of the oxadiazole ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz The C=N stretching vibration of the oxadiazole ring is expected in the range of 1630-1685 cm⁻¹. The C-O-C stretching vibration of the oxadiazole ring usually appears around 1070-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2,5-Disubstituted 1,3,4-Oxadiazoles

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Oxadiazole)1630 - 1685
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch (Oxadiazole)1070 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of this compound (C₁₈H₁₂N₂O) is 272.3 g/mol .

The mass spectrum of the isomeric compound 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole shows a prominent molecular ion peak (M⁺) at m/z 272. nist.gov The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles is known to proceed through cleavage of the heterocyclic ring. core.ac.uk Common fragmentation pathways involve the loss of small neutral molecules. The primary fragmentation ions expected for this compound would likely correspond to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the naphthoyl cation ([C₁₀H₇CO]⁺) at m/z 155, as well as the phenyl and naphthyl cations themselves.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment
272[M]⁺ (Molecular Ion)
155[C₁₀H₇CO]⁺
127[C₁₀H₇]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region due to π→π* electronic transitions within the extended conjugated system formed by the phenyl, oxadiazole, and naphthyl rings. For asymmetric naphthylmethylene 1,3,4-oxadiazole derivatives, the largest UV-absorption peak is reported to be in the range of 298-317 nm. dntb.gov.uascientific.net Similarly, 2,5-disubstituted 1,3,4-oxadiazole derivatives are known to have absorption maxima that can be tuned by the nature of the substituents. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent λₘₐₓ (nm) Type of Transition
Dichloromethane~300 - 320π→π*

Note: The λₘₐₓ is an estimated range based on similar compounds.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been specifically reported, data from a closely related compound, 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), provides insight into the likely solid-state conformation. nih.gov

In the crystal structure of this bidentate analogue, the naphthalene ring system is nearly coplanar with the oxadiazole ring, with a small dihedral angle between them. nih.gov This suggests that the this compound molecule is also likely to adopt a relatively planar conformation to maximize π-conjugation. The molecules are reported to form π-stacks in the crystal lattice. nih.gov It is plausible that the title compound would exhibit similar intermolecular π-stacking interactions in the solid state.

Table 5: Crystallographic Data for the Analogue 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole) nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8982 (16)
b (Å)5.7107 (11)
c (Å)21.503 (5)
β (°)109.82 (3)
V (ų)912.4 (3)
Z2

Computational Chemistry and Theoretical Investigations of 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole. These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.

The optimized molecular structure reveals a nearly planar conformation, a common feature in 2,5-diaryl-1,3,4-oxadiazoles which facilitates π-conjugation across the molecule. The oxadiazole ring, along with the flanking phenyl and naphthyl rings, forms an extended conjugated system. This conjugation is crucial for the molecule's electronic and photophysical properties.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the compound's electronic behavior. For related 2,5-diaryl-1,3,4-oxadiazole derivatives, the HOMO is typically localized on the more electron-rich aromatic substituent, while the LUMO is distributed across the electron-deficient oxadiazole core and the aromatic rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability. DFT calculations for similar oxadiazole-based compounds have shown that these molecules can be tailored for specific electronic applications, such as in Organic Light Emitting Diodes (OLEDs), by modifying the substituents.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would show electronegative potential (red regions) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their role as hydrogen bond acceptors. The aromatic rings would exhibit regions of neutral or slightly electropositive potential (blue/green regions).

Table 1: Representative Calculated Electronic Properties for Aryl-Substituted 1,3,4-Oxadiazoles

Property Typical Calculated Value Range Significance
HOMO Energy -6.0 to -7.0 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.5 to -2.5 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eV Indicates chemical stability and electronic transition energy.

Note: These values are representative for the class of 2,5-diaryl-1,3,4-oxadiazoles and provide an estimate for the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For a semi-rigid molecule like this compound, MD simulations can reveal the rotational freedom around the single bonds connecting the aromatic rings to the central oxadiazole core.

Simulations in different environments, such as in a vacuum or solvated in water or an organic solvent, can predict how the molecule behaves in various media. The simulations track the trajectories of atoms, providing insights into the stability of different conformers and the energy barriers between them. The planarity of the molecule is a key aspect to monitor, as deviations from planarity can affect the extent of π-conjugation and thus its electronic properties.

MD studies on similar heterocyclic systems have shown that while the core structure is relatively rigid, the terminal aromatic rings can exhibit torsional rotations. The degree of this rotation is influenced by steric hindrance and interactions with the surrounding solvent molecules. Understanding this dynamic behavior is crucial for predicting how the molecule might interact with a biological receptor or pack in a solid-state material.

Molecular Docking Studies for Elucidating Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein or a nucleic acid. This method is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. Derivatives of 1,3,4-oxadiazole (B1194373) are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The algorithm then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy.

Key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, interacting with donor groups (like -NH or -OH) in the protein's active site.

π-π Stacking: The aromatic phenyl and naphthyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar aromatic rings can form favorable hydrophobic interactions with nonpolar pockets within the active site.

Studies on 1,3,4-oxadiazole-naphthalene hybrids have shown their potential as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in cancer progression. Docking studies revealed that the naphthalene moiety can fit well into hydrophobic regions of the receptor's hinge region.

Table 2: Representative Molecular Docking Results for Naphthyl-Oxadiazole Derivatives Against a Kinase Target

Compound Type Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Naphthyl-oxadiazole derivative VEGFR-2 -8.0 to -10.0 Glu883, Asp1044, Cys1043, Leu838

Note: Data is based on studies of similar compounds and illustrates the potential interactions of this compound.

In Silico Prediction of Structure-Property Relationships and Predictive Modeling

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of drug candidates. For this compound, these predictive models can estimate properties crucial for its development as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of 1,3,4-oxadiazole derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These models help in understanding which structural features are important for the desired biological effect and guide the design of more potent analogues.

ADMET prediction tools can forecast properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. For instance, Lipinski's Rule of Five is a commonly used filter to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Most 2,5-disubstituted-1,3,4-oxadiazoles, including the title compound, generally exhibit favorable drug-like properties.

Table 3: Predicted ADMET Properties for a Typical 2,5-Diaryl-1,3,4-Oxadiazole Structure

Property Predicted Value/Outcome Implication
Molecular Weight < 500 g/mol Favorable for oral absorption.
LogP (Lipophilicity) 2 - 4 Good balance between solubility and membrane permeability.
Hydrogen Bond Donors 0 Favorable for membrane permeability.
Hydrogen Bond Acceptors 3 (1 oxygen, 2 nitrogens) Favorable for target binding.

Note: These predictions are based on general models for this class of compounds.

Theoretical Studies on Reaction Mechanisms and Transition States in Oxadiazole Formation

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. The most common synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates, often promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

Theoretical studies can model the entire reaction pathway, from reactants to products, including any intermediates and transition states. By calculating the energies of these species, chemists can determine the activation energy of each step and identify the rate-determining step of the reaction.

For the formation of the 1,3,4-oxadiazole ring from a 1,2-diacylhydrazine, the mechanism typically involves:

Protonation or activation of a carbonyl oxygen by the dehydrating agent.

An intramolecular nucleophilic attack by the other carbonyl oxygen onto the activated carbonyl carbon.

A series of proton transfers and elimination of a water molecule to form the stable, aromatic oxadiazole ring.

Computational analysis of this process would involve locating the transition state structures for the key cyclization and dehydration steps. The geometry of the transition state provides insight into the steric and electronic requirements of the reaction. These studies help in optimizing reaction conditions and understanding why certain substrates react more efficiently than others. Other novel synthetic routes, such as the oxidative cyclization of acyl hydrazones, can also be elucidated through these theoretical investigations.

Photophysical and Optoelectronic Characteristics of 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole Systems

Absorption and Emission Spectra Analysis and Spectral Shifts

The electronic absorption and emission spectra of 1,3,4-oxadiazole (B1194373) derivatives are governed by π-π* transitions within the conjugated aromatic system. Spectroscopic studies on the related isomer, 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole, conducted at low temperatures (77 K) in n-paraffin solvents like hexane (B92381) and decane, have revealed highly resolved, quasi-linear absorption and fluorescence spectra. vulcanchem.com This high resolution allows for a detailed analysis of the molecule's vibrational structure in both the ground (S₀) and the first excited singlet (S₁) states. vulcanchem.com

The absorption spectra of 1,3,4-oxadiazole derivatives typically show a single, featureless band associated with a HOMO to LUMO (π-π*) transition. researchgate.net For many derivatives, these absorption maxima are found in the UV region, with one study on selenylated-oxadiazoles showing absorption between 270 and 329 nm. researchgate.net The emission spectra, in contrast, often display a clear vibronic structure, which points to a rigid geometry in the excited state. researchgate.net For the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, emission is often observed in the blue to green region of the spectrum. researchgate.net

Replacing a phenyl ring with a thienyl ring in similar 2,5-disubstituted 1,3,4-oxadiazoles has been shown to cause a red shift in the lowest energy band of both absorption and emission spectra. rsc.org This demonstrates that modifications to the aromatic substituents can effectively tune the spectral properties.

Table 1: Representative Spectral Properties of 1,3,4-Oxadiazole Derivatives Note: Data for specific derivatives used as examples for the class of compounds.

Compound Class Absorption λmax (nm) Emission λmax (nm) Solvent
Selenylated-oxadiazoles 270 - 329 325 - 380 (blue) Not specified

Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (ΦF) and luminescence lifetime (τ) are critical parameters that define the efficiency and dynamics of the light-emitting process. For fluorescent organic molecules, these properties are highly dependent on the molecular structure and the surrounding environment. mdpi.com The 1,3,4-oxadiazole moiety is a key component in many fluorophores developed for applications in OLEDs and as biological probes. ontosight.ai

Derivatives of 1,3,4-oxadiazole are known to be photoluminescent, with some selenylated compounds exhibiting quantum yields in the range of 0.1–0.4. researchgate.net In the context of materials designed for thermally activated delayed fluorescence (TADF), which is a mechanism to enhance OLED efficiency, the rates of intersystem crossing and reverse intersystem crossing are crucial. In some carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, the reverse intersystem crossing rates were found to be more than double those of the corresponding 2-phenyl derivatives, leading to high external quantum efficiencies of up to 23% in OLED devices. nih.gov

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For many natural dyes and organic fluorophores, lifetimes are typically in the nanosecond range. mdpi.com A decrease in fluorescence response, including a shorter lifetime, can indicate an increase in non-radiative decay processes or quenching of the excited state. mdpi.com

Solvatochromic Behavior and Environmental Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which is particularly pronounced in molecules that experience a significant change in dipole moment upon photoexcitation. mdpi.comresearchgate.net

Many donor-acceptor (D-A) structured organic molecules, including various 1,3,4-oxadiazole derivatives, exhibit solvatochromism. nih.govnih.gov The emission spectra of such compounds are often more sensitive to the solvent polarity than the absorption spectra, indicating a larger charge transfer character in the excited state. researchgate.net As solvent polarity increases, a bathochromic (red) shift in the emission wavelength is typically observed for molecules whose excited state is more polar than the ground state. mdpi.com

The Lippert-Mataga equation is a model used to quantify solvatochromic behavior by relating the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) to the orientation polarizability of the solvent. mdpi.comresearchgate.net A linear plot suggests a dominant effect of general solvent polarity on the spectral shift. This sensitivity to the environment makes solvatochromic 1,3,4-oxadiazoles useful as probes for solvent polarity and in sensing applications. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena and Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many photofunctional organic molecules where an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.gov The 1,3,4-oxadiazole ring is an electron-withdrawing unit, making it an effective acceptor when combined with suitable electron-donating groups. researchgate.net

In D-A type molecules containing oxadiazole, excitation to the Franck-Condon state is often followed by relaxation to an ICT state. nih.gov Studies on diphenylamine-substituted symmetric 1,3,4-oxadiazole derivatives have shown that this relaxation from the locally excited (LE) state to the ICT state can occur on a picosecond timescale. nih.gov The stability of the resulting ICT state can be significantly influenced by the solvent environment. In polar solvents, the ICT state can be further stabilized through solvation, leading to a solvent-stabilized ICT (SSICT) state. nih.gov

The efficiency and nature of the ICT process are strongly dependent on the molecular structure. Utilizing symmetric D-A-D structures has been shown to be an effective strategy to enhance the ICT characteristics by doubling the amount of transferred charge. nih.gov The strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them are key factors that control the ICT process. nih.gov

Design Principles for Tuning Optical and Luminescent Properties

The optical and luminescent properties of 1,3,4-oxadiazole systems can be systematically tuned through rational molecular design. Several key principles have been established to modify their absorption, emission, and charge-transfer characteristics.

Extension of π-Conjugation : Increasing the length of the conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This is because a larger conjugated system lowers the HOMO-LUMO energy gap.

Donor-Acceptor Strength : The choice of electron-donating and electron-accepting substituents is crucial. Attaching strong electron-donating groups (like diphenylamine) to the oxadiazole core (an acceptor) enhances the ICT character, which can lead to red-shifted emission and pronounced solvatochromism. nih.gov Conversely, modifying the acceptor strength can also tune the properties.

Molecular Symmetry : Symmetric D-A-D or A-D-A architectures can be employed to enhance ICT characteristics and influence other photophysical properties. nih.gov

Introduction of Specific Functional Groups : Incorporating different heterocyclic rings (e.g., thiophene (B33073) instead of phenyl) or functional groups (e.g., fluoro, bromo) can alter the electronic properties and lead to shifts in emission wavelengths and changes in quantum efficiency. rsc.orgias.ac.in For instance, replacing a phenyl group with an alkyl group on the oxadiazole ring can cause a blue shift in the fluorescence. nih.gov

By applying these principles, researchers can design and synthesize novel 2,5-disubstituted 1,3,4-oxadiazole derivatives with tailored photophysical properties for specific applications in optoelectronics and sensing. researchgate.net

Applications in Advanced Materials Science Featuring 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole

Electron Transporting and Hole Blocking Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), the efficient injection and transport of charge carriers—electrons and holes—are paramount for achieving high performance. ossila.com The compound 2-(2-naphthyl)-5-phenyl-1,3,4-oxadiazole, like many other 2,5-diaryl-1,3,4-oxadiazoles, has been recognized for its utility as both an electron transporting material (ETM) and a hole blocking material (HBM). rsc.org

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) core facilitates the acceptance and transport of electrons. When incorporated as an electron transporting layer (ETL) in a multilayer OLED device, it receives electrons from the cathode and efficiently transports them to the emissive layer. This controlled electron flow is crucial for ensuring that charge recombination with holes occurs predominantly within the light-emitting layer, thereby maximizing the device's quantum efficiency.

The performance of OLEDs can be substantially improved by incorporating a dedicated electron transport layer. For instance, bilayer LEDs using the oxadiazole derivative 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) have been shown to be 104 times more efficient than those without it. acs.org Similarly, 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND), which shares electrochemical properties with PBD, has also been successfully employed as an ETM. acs.org Both PBD and BND exhibit comparable electron mobilities of approximately 2 × 10⁻⁵ cm²/Vs at high electric fields, which accounts for their effectiveness. acs.org

Table 1: Comparison of Electron Transporting Materials in OLEDs

CompoundAbbreviationElectron Mobility (cm²/Vs)Device Efficiency Improvement
2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazolePBD~2 × 10⁻⁵104 times more efficient in bilayer LEDs
2,5-bis(4-naphthyl)-1,3,4-oxadiazoleBND~2 × 10⁻⁵Comparable to PBD

Fluorescent Probes and Markers in Material Systems

The inherent fluorescence of this compound makes it a valuable tool for use as a fluorescent probe or marker. Its emission properties are sensitive to the local environment, including polarity, viscosity, and the presence of specific chemical species. This sensitivity allows it to be used to investigate the microscopic properties of various material systems.

For example, by incorporating this oxadiazole derivative into a polymer matrix, researchers can study processes such as polymerization kinetics, polymer degradation, and phase separation. Changes in the fluorescence spectrum or lifetime of the oxadiazole molecule can provide real-time information about the changes occurring within the host material. This non-invasive monitoring technique is crucial for optimizing material processing and understanding long-term stability.

Scintillating Materials for Radiation Detection

Scintillating materials are substances that emit light upon exposure to ionizing radiation. This property is the basis for many radiation detection and measurement technologies. The photophysical characteristics of this compound, particularly its efficient fluorescence, make it a candidate for use in organic scintillators.

When high-energy radiation, such as gamma rays or neutrons, interacts with a material containing this oxadiazole, it excites the molecules to higher energy states. These excited molecules then rapidly relax to their ground state through the emission of photons, typically in the visible or near-ultraviolet range. This emitted light can be detected by a photosensor, such as a photomultiplier tube, providing a signal that is proportional to the energy of the incident radiation. Organic scintillators based on oxadiazole derivatives are often used in applications where fast timing and pulse shape discrimination are important.

Liquid Crystalline Materials and Self-Assembly Processes

The rigid, elongated structure of the this compound molecule is a key feature that can promote the formation of liquid crystalline phases. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order.

By chemically modifying the core this compound structure, for example, by attaching flexible alkyl chains, it is possible to design molecules that exhibit specific liquid crystalline phases, such as nematic or smectic phases. These materials can self-assemble into highly ordered structures, which can be exploited in applications such as displays, sensors, and organic electronics. The ability to control the molecular alignment in these materials is critical for tuning their optical and electronic properties.

Organic-Inorganic Hybrid Materials and Coatings Incorporating Oxadiazole Moieties

The integration of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties that surpass those of the individual components. The this compound moiety can be incorporated into such hybrid materials to impart specific functionalities.

For instance, oxadiazole-containing molecules can be grafted onto the surface of inorganic nanoparticles, such as silica (B1680970) or titanium dioxide. This surface modification can improve the dispersibility of the nanoparticles in organic solvents or polymer matrices, and it can also introduce new photophysical or electronic properties to the hybrid material. These materials can be used to create high-performance coatings with enhanced UV resistance, scratch resistance, or anti-corrosion properties.

Development of Fluorescent Chemosensors for Specific Analytes

The fluorescence of this compound can be modulated by its interaction with specific chemical species. This principle can be harnessed to develop highly sensitive and selective fluorescent chemosensors. By designing and synthesizing derivatives of this oxadiazole that contain specific binding sites for a target analyte, it is possible to create a sensor that exhibits a change in its fluorescence upon binding.

For example, the introduction of a crown ether moiety to the oxadiazole structure could lead to a sensor for metal ions. The binding of a metal ion to the crown ether would alter the electronic properties of the molecule, resulting in a detectable change in its fluorescence intensity or wavelength. Such chemosensors have applications in environmental monitoring, medical diagnostics, and industrial process control.

Medicinal Chemistry Research and Pharmacophore Design Centered on the 1,3,4 Oxadiazole Scaffold

The 1,3,4-Oxadiazole (B1194373) Ring as a Privileged Scaffold in Contemporary Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, which is recognized as a "privileged scaffold" in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.netspast.org This designation stems from its frequent appearance in a wide array of biologically active compounds and its favorable physicochemical properties. The stability of the 1,3,4-oxadiazole nucleus, both thermally and metabolically, makes it an attractive component in the design of new therapeutic agents. spast.org Its structure allows it to act as a bioisostere for amide and ester functional groups, potentially improving pharmacokinetic profiles by enhancing water solubility and metabolic resistance. spast.orgresearchgate.net

The versatility of the 1,3,4-oxadiazole core is demonstrated by its presence in compounds exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. openmedicinalchemistryjournal.comresearchgate.netijper.org This wide range of activities is attributed to the ability of the oxadiazole ring to engage in various non-covalent interactions, such as hydrogen bonding, and to its role as a rigid linker that correctly orients substituents for optimal interaction with biological targets. nih.gov The compound at the center of this discussion, 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole, incorporates this privileged scaffold, suggesting its potential as a valuable starting point for drug discovery programs. The presence of the bulky, lipophilic naphthyl and phenyl groups attached to the central oxadiazole core provides a framework for developing derivatives with specific therapeutic applications. ontosight.ai

Rational Design and Synthesis of Derivatives for Molecular Target Interaction Studies

The rational design of derivatives of this compound is a key strategy for exploring its structure-activity relationships (SAR) and optimizing its interaction with specific molecular targets. This process involves the systematic modification of the peripheral naphthyl and phenyl substituents to modulate the compound's electronic, steric, and lipophilic properties.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the parent compound and its derivatives, is well-established. A common and efficient method involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov Typically, a substituted benzoic acid hydrazide (derived from a benzoic acid) is reacted with a substituted naphthoic acid chloride (or vice-versa) to form the diacylhydrazine intermediate. This intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to induce cyclization and form the 1,3,4-oxadiazole ring. nih.gov Alternative one-pot syntheses may involve condensing an acid hydrazide with an aromatic acid directly. niscpr.res.in

Molecular target interaction studies guide the design of these derivatives. For example, if the goal is to enhance binding to a hydrophobic pocket within an enzyme, derivatives with more lipophilic groups on the phenyl or naphthyl rings might be synthesized. Conversely, if improved aqueous solubility is desired, polar groups could be introduced.

Below is a table illustrating a rational design strategy for generating derivatives of this compound to probe SAR for a hypothetical biological target.

Parent Compound Modification Site Substituent (R) Rationale for Modification
This compoundPhenyl Ring (Position 4)-Cl, -F (Halogens)Investigate the effect of electron-withdrawing groups and potential halogen bonding.
Phenyl Ring (Position 4)-OCH₃, -OH (Electron-donating)Study the impact of hydrogen bond donors/acceptors and electronic effects.
Phenyl Ring (Position 4)-NO₂ (Strongly electron-withdrawing)Determine the influence of strong electronic perturbation on target binding.
Naphthyl RingVaried substitution patternsExplore how the position of substituents on the larger aromatic system affects binding affinity and selectivity.

This systematic approach allows medicinal chemists to build a comprehensive understanding of how specific structural features influence biological activity, leading to the development of more potent and selective therapeutic agents. researchgate.net

Exploration of Bioisosteric Replacements within the Oxadiazole Core and Peripheral Substituents

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in drug design used to optimize potency, selectivity, and pharmacokinetic profiles. For this compound, bioisosteric replacements can be considered for both the central oxadiazole core and the peripheral aromatic substituents.

The 1,3,4-oxadiazole ring itself is a classic bioisostere of amide and ester groups, chosen for its superior metabolic stability. researchgate.netnih.gov Furthermore, the oxadiazole core can be replaced with other five-membered heterocycles to fine-tune biological activity. A common bioisosteric replacement is the 1,3,4-thiadiazole (B1197879) ring. nih.gov The substitution of the oxygen atom with a sulfur atom can alter the compound's electronics, lipophilicity, and hydrogen-bonding capacity, which may lead to improved tissue permeability. nih.gov Another potential replacement is the isomeric 1,2,4-oxadiazole (B8745197) ring. Studies comparing matched pairs of 1,3,4- and 1,2,4-oxadiazole derivatives have revealed significant differences in their physical and pharmaceutical properties, stemming from variations in hydrogen bond acceptor strength. rsc.orgrsc.org

For the peripheral substituents, the phenyl and naphthyl rings can be replaced with other aromatic or heteroaromatic systems. For instance:

Phenyl Ring Replacement: The phenyl group could be replaced by bioisosteres such as pyridine (B92270), thiophene (B33073), or pyrimidine (B1678525) rings. This can introduce hydrogen bond acceptors or donors, alter the dipole moment, and modify solubility, potentially leading to new interactions with a biological target.

Naphthyl Ring Replacement: The naphthyl group, a large lipophilic moiety, could be replaced by other bicyclic systems like quinoline, indole, or benzofuran. These changes can significantly impact the compound's size, shape, and electronic distribution, which is crucial for optimizing target engagement and selectivity.

Such bioisosteric modifications are integral to lead optimization, allowing for the enhancement of desired therapeutic properties while minimizing unwanted side effects. nih.gov

Mechanism-Based Approaches for Molecular Modulation and Interfacial Chemistry

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective drugs. For compounds based on the 1,3,4-oxadiazole scaffold, mechanism-based approaches focus on identifying and modulating specific biological targets, such as enzymes or receptors, that are implicated in disease processes. nih.govnih.gov

Derivatives of this compound could be designed to act as inhibitors of specific enzymes. For example, many 1,3,4-oxadiazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (anti-inflammatory), α-glucosidase (antidiabetic), or various kinases involved in cell proliferation (anticancer). nih.govrsc.org The design strategy would involve using computational modeling to dock the oxadiazole derivative into the active site of a target enzyme. The phenyl and naphthyl groups can be modified to maximize favorable interactions (e.g., hydrophobic, pi-pi stacking, hydrogen bonding) with amino acid residues in the binding pocket, thereby increasing inhibitory potency. rsc.org

The term "interfacial chemistry" refers to the compound's behavior at biological interfaces, such as the lipid bilayer of a cell membrane. The lipophilic nature of the naphthyl and phenyl rings in this compound suggests it could readily associate with or partition into cell membranes. This property can be modulated to influence how the drug reaches an intracellular target or interacts with membrane-bound proteins. By introducing polar or ionizable groups onto the aromatic rings, researchers can alter the compound's amphiphilicity, thereby controlling its membrane permeability and cellular localization. This modulation is a key aspect of ensuring that the molecule can reach its site of action in sufficient concentration to exert a therapeutic effect.

Pharmacokinetic and Drug-Likeness Prediction through In Silico Models (e.g., ADMET)

Before committing to costly and time-consuming synthesis and biological testing, in silico (computer-based) models are widely used to predict the pharmacokinetic properties and drug-likeness of new chemical entities. researchgate.net For this compound and its derivatives, these predictions focus on ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. japtronline.comveterinaria.org

These predictive models are built on large datasets of known drugs and employ algorithms to estimate key physicochemical and pharmacokinetic parameters. Important assessments include:

Lipinski's Rule of Five: This rule provides a guideline for oral bioavailability. It assesses parameters such as molecular weight (< 500 Da), logP (a measure of lipophilicity, < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). nih.gov Compounds that comply with this rule are more likely to be orally absorbed.

Veber's Rule: This rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of ≤ 140 Ų, which relate to molecular flexibility and membrane permeability. nih.gov

ADME Prediction: Software tools can predict human intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. japtronline.comveterinaria.org For instance, predicting whether a compound is a substrate or inhibitor of key CYP enzymes is critical for avoiding drug-drug interactions. japtronline.com

The results from these in silico analyses help prioritize which derivatives of this compound are most promising for synthesis. researchgate.net Derivatives with predicted poor absorption, rapid metabolism, or high toxicity can be deprioritized, saving significant resources.

The following table summarizes key ADMET parameters and their importance in drug design.

Parameter Description Importance in Drug Discovery
Molecular Weight (MW) The mass of one mole of the compound.Influences diffusion and absorption; lower MW (<500) is generally preferred for oral drugs.
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Affects solubility, absorption, membrane permeability, and plasma protein binding. A value < 5 is desirable.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with membrane permeability and oral bioavailability. A value ≤ 140 Ų is generally preferred.
Human Intestinal Absorption (HIA) The predicted percentage of the compound absorbed from the gut.A primary determinant of oral bioavailability. High absorption is desirable. nih.gov
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross the BBB to act on the central nervous system.Desirable for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid side effects.
CYP450 Inhibition Predicts if the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).Important for avoiding adverse drug-drug interactions. japtronline.com
Toxicity Prediction Assesses potential for toxic effects such as mutagenicity or cardiotoxicity (hERG inhibition).Critical for early identification and elimination of compounds with safety liabilities. rsc.org

By integrating these computational predictions early in the design phase, researchers can more efficiently develop derivatives of this compound with a higher probability of success as clinical candidates.

Future Research Directions and Emerging Opportunities for 2 2 Naphthyl 5 Phenyl 1,3,4 Oxadiazole Studies

Development of Novel and Highly Efficient Catalytic Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole, is a cornerstone of its study and application. While traditional methods often involve dehydrative cyclization of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride, future research is pivoting towards the development of more efficient, selective, and robust catalytic systems.

Emerging opportunities lie in the exploration of transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to create complex oxadiazole derivatives, suggesting a potential route for synthesizing analogs of the target compound with high precision and yield. nih.gov Another promising avenue is the use of copper(II) oxide nanoparticles, which have been demonstrated as a reusable catalyst for the synthesis of 2-aryl-1,3,4-oxadiazoles. organic-chemistry.org Furthermore, iron-catalyzed oxidative cyclization of aroyl hydrazones presents a cost-effective and environmentally benign alternative. organic-chemistry.org Photoredox catalysis, employing organocatalysts like acridinium (B8443388) salts in combination with cobaloxime, offers an oxidant-free pathway to 1,3,4-oxadiazoles with hydrogen gas as the only byproduct, representing a significant leap in efficiency and sustainability. organic-chemistry.org

Future work should focus on optimizing these catalytic systems specifically for the synthesis of this compound, aiming to improve reaction kinetics, reduce catalyst loading, and broaden the tolerance for diverse functional groups on both the naphthyl and phenyl rings.

Table 1: Comparison of Modern Catalytic Strategies for 1,3,4-Oxadiazole (B1194373) Synthesis

Catalytic System Catalyst Type Key Advantages Potential for this compound
Palladium-Catalyzed Suzuki Coupling Homogeneous (e.g., Pd(dppf)Cl₂) High functional group tolerance, precise C-C bond formation Synthesis of complex, highly substituted derivatives
Copper(II) Oxide Nanoparticles Heterogeneous Reusable, high yield Cost-effective and sustainable production
Cationic Fe(III)/TEMPO System Homogeneous Uses inexpensive iron, mild conditions Economical and environmentally friendly synthesis

Advanced Spectroscopic Characterization of Excited-State Dynamics

The photophysical properties of this compound, stemming from its extended π-conjugated system, are of fundamental interest, particularly for applications in optoelectronics. wordpress.com While steady-state absorption and fluorescence spectroscopy provide basic insights, future research must employ advanced spectroscopic techniques to fully unravel the complex excited-state dynamics.

Ultrafast transient absorption spectroscopy is a powerful tool to probe the formation, evolution, and decay of transient species on femtosecond to picosecond timescales. rsc.org This technique could be used to directly observe processes such as internal conversion, intersystem crossing, and vibrational relaxation in this compound following photoexcitation. Time-resolved fluorescence measurements, including techniques like time-correlated single-photon counting (TCSPC), can precisely determine fluorescence lifetimes and reveal the presence of multiple emissive states or dynamic quenching processes.

Furthermore, multi-photon excitation techniques, such as two-color two-photon (2C2P) excitation, could provide novel ways to access and study higher excited states that are not reachable via conventional one-photon absorption. nih.gov Combining these experimental approaches with high-level quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), will be crucial for building a comprehensive picture of the potential energy surfaces and deactivation pathways of the molecule's excited states. rsc.org

Integration into Multifunctional Advanced Material Systems

The inherent properties of the 1,3,4-oxadiazole core—namely its high thermal stability, chemical resistance, and electron-deficient nature—make it an excellent building block for advanced materials. researchgate.net When combined with the luminescent properties imparted by the phenyl and naphthyl substituents, this compound becomes a prime candidate for integration into multifunctional systems.

A significant opportunity lies in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The electron-transporting capability of the oxadiazole moiety, coupled with the high fluorescence quantum yield from the aromatic substituents, makes this compound suitable for use as either an emissive layer or an electron-transport layer material in OLED devices. nih.govontosight.ai

Future research should explore the incorporation of this compound into polymer backbones to create thermally stable, processable, and luminescent polymers. researchgate.net Additionally, its potential as a fluorescent sensor for detecting metal ions or other analytes could be investigated. The development of composite materials, where the molecule is embedded within matrices like Langmuir-Blodgett films, could lead to materials with tailored optical properties for applications in chemical sensing and photonics. wordpress.com

Computational Design and Predictive Modeling for Enhanced and Novel Properties

Computational chemistry offers powerful predictive tools to guide the synthesis of new materials and to understand structure-property relationships at the molecular level. For this compound, computational design and modeling represent a significant area for future exploration.

Density Functional Theory (DFT) can be employed to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nahrainuniv.edu.iqmdpi.com The HOMO-LUMO gap is a critical parameter that determines the optical and electronic characteristics of the molecule. By computationally modeling derivatives with different substituents on the phenyl or naphthyl rings, researchers can predict how to tune the HOMO-LUMO gap to achieve desired absorption and emission wavelengths for specific applications, such as optimizing color purity in OLEDs. researchgate.net

Furthermore, computational methods can predict charge transport properties, including reorganization energies for both holes and electrons, which are crucial for assessing a material's suitability for electron or hole transport layers in electronic devices. researchgate.net Molecular dynamics simulations can be used to model the bulk properties of materials containing this molecule, predicting how intermolecular interactions will influence material morphology and performance. mdpi.com This predictive power allows for the rational design of novel oxadiazole derivatives with enhanced properties before committing to synthetic efforts.

Table 2: Predicted Electronic Properties of Hypothetical Derivatives using DFT

Compound Substituent on Phenyl Ring Calculated HOMO (eV) Calculated LUMO (eV) Calculated Band Gap (eV) Predicted Effect
Parent Compound -H -6.20 -2.15 4.05 Reference
Derivative A -NO₂ (Electron-withdrawing) -6.55 -2.60 3.95 Lowered orbital energies, slight red shift

| Derivative B | -OCH₃ (Electron-donating) | -5.90 | -2.05 | 3.85 | Raised orbital energies, larger red shift |

Note: The values presented are illustrative examples based on general chemical principles and not from specific experimental or published computational results for this exact molecule.

Exploration of New Molecular Interactions and Mechanistic Pathways

A deeper understanding of the non-covalent interactions involving this compound is essential for controlling its self-assembly and its function in biological or material systems. Future research should focus on a detailed exploration of these interactions.

In the solid state, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in crystal packing and thin-film morphology. wordpress.comfrontiersin.org Characterizing these interactions through X-ray crystallography and solid-state NMR would provide valuable insights for designing materials with optimal charge transport pathways.

The molecule's potential for forming inclusion complexes with host molecules, such as cyclodextrins, could be investigated using techniques like 2D NMR spectroscopy and isothermal titration calorimetry. pku.edu.cn Such studies could lead to applications in drug delivery or the development of switchable molecular systems. Furthermore, if the molecule is explored for biological applications, molecular docking and molecular dynamics simulations will be indispensable for elucidating its binding mode with target proteins, identifying key interactions like hydrogen bonds and hydrophobic contacts, and understanding the mechanistic pathways of its activity. mdpi.comnih.gov

Sustainable Synthesis and Green Chemistry Approaches in Oxadiazole Production

In line with the global push for environmental sustainability, future research on the synthesis of this compound must prioritize green chemistry principles. scholarsresearchlibrary.com This involves developing synthetic protocols that minimize waste, reduce energy consumption, and avoid the use of hazardous substances. nih.gov

A key opportunity is the replacement of conventional solvents with greener alternatives, or the development of solvent-free reaction conditions. nih.gov Mechanochemical methods, such as grinding or ball milling, have shown promise for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and represent an environmentally benign alternative to solvent-based methods. organic-chemistry.org

The use of energy-efficient technologies like microwave irradiation and ultrasound is another critical area. nih.govresearchgate.net Microwave-assisted synthesis, in particular, often leads to dramatic reductions in reaction times and increases in product yields, contributing to a more sustainable process. researchgate.net Developing one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce the generation of chemical waste. nih.gov The overarching goal is to create synthetic pathways to this compound that are not only efficient and high-yielding but also safe and environmentally responsible.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phosphorus oxychloride
Hydrogen
2,5-diphenyl-1,3,4-oxadiazole
Carbon
Nitrogen

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Naphthyl)-5-phenyl-1,3,4-oxadiazole, and what reagents/conditions are critical?

The synthesis typically involves cyclization of hydrazide precursors or coupling reactions. For example, 1,3,4-oxadiazole derivatives are synthesized via cyclodehydration of diacylhydrazines using reagents like POCl₃ or PCl₅ under reflux conditions . Substituent introduction (e.g., naphthyl or phenyl groups) requires careful selection of aryl halides or thioether precursors, with pyridine as a solvent to facilitate nucleophilic substitution . Key parameters include reaction time (12–24 hours), temperature (80–120°C), and purification via column chromatography.

Q. Which analytical techniques are essential for characterizing the structural and electronic properties of this compound?

Critical techniques include:

  • Single-crystal X-ray diffraction (XRD): Resolves molecular packing and noncovalent interactions (e.g., CH⋯N, CH⋯π) .
  • NMR spectroscopy: Confirms substituent positions (¹H/¹³C-NMR) and monitors reaction progress .
  • FTIR spectroscopy: Identifies functional groups (e.g., C-S-C at ~750 cm⁻¹) .
  • UV-Vis and fluorescence spectroscopy: Evaluates electronic transitions for optoelectronic applications .

Q. What biological assays are commonly used to evaluate its pharmacological potential?

  • Anticancer activity: MTT assays against cell lines (e.g., MCF-7 breast cancer) at concentrations of 10–100 μM .
  • Antioxidant screening: DPPH radical scavenging assays to quantify IC₅₀ values .
  • Enzyme inhibition: Lipoxygenase (LOX) inhibition studies with spectrophotometric monitoring .

Q. How do substituents influence its physicochemical properties (e.g., solubility, melting point)?

Electron-withdrawing groups (e.g., -Cl, -CF₃) increase melting points (e.g., 167–169°C for biphenylyl derivatives) and reduce solubility in polar solvents. Methoxy groups enhance solubility in DMSO or methanol due to increased polarity . LogP values can be predicted via computational tools to assess lipophilicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., tertiary butyl)?

Steric hindrance from bulky groups requires tailored conditions:

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Employ high-boiling solvents (e.g., DMF) to enhance solubility of intermediates .
  • Optimize stoichiometry (e.g., 1.2 equivalents of aryl halide) to drive reactions to completion .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

  • Dose-response studies: Validate activity trends using multiple concentrations (e.g., 1–100 μM) .
  • Structural analysis: Compare XRD data to identify conformational differences affecting binding .
  • Assay standardization: Control variables like cell passage number or incubation time to minimize variability .

Q. What computational methods predict noncovalent interactions and electronic properties?

  • Density Functional Theory (DFT): Calculates HOMO/LUMO energies (e.g., HOMO = -6.2 eV, LUMO = -2.4 eV) to assess charge transport in OLEDs .
  • Molecular docking: Models interactions with biological targets (e.g., acetyl-CoA carboxylase) using AutoDock Vina .
  • Hirshfeld surface analysis: Maps intermolecular forces in crystal structures .

Q. How to establish structure-activity relationships (SAR) for antifungal or anticancer activity?

  • Substituent libraries: Synthesize analogs with systematic variations (e.g., -Cl, -OCH₃, -CF₃) .
  • 3D-QSAR models: Use CoMFA or CoMSIA to correlate electronic/steric features with IC₅₀ values .
  • In vivo validation: Test top candidates in xenograft models for efficacy and toxicity .

Q. What strategies improve its performance in optoelectronic devices (e.g., OLEDs)?

  • HOMO/LUMO tuning: Introduce electron-deficient groups (e.g., -CN) to lower LUMO for better electron injection .
  • Device fabrication: Blend with polymers (e.g., PVK) to enhance film morphology and stability .
  • Thermogravimetric analysis (TGA): Ensure thermal stability (>300°C) for high-temperature processing .

Q. How to address challenges in detecting trace impurities during quality control?

  • High-resolution mass spectrometry (HRMS): Identifies impurities at ppm levels .
  • HPLC-DAD: Uses C18 columns with acetonitrile/water gradients to separate byproducts .
  • NMR spiking: Adds reference standards to confirm purity and structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.